molecular formula C28H30ClN5O4S B12438961 (3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide

(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B12438961
M. Wt: 568.1 g/mol
InChI Key: FPYJSJDOHRDAMT-UHFFFAOYSA-N
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Description

SU-11274 is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase. It is known for its high selectivity towards MET compared to other receptor tyrosine kinases. The compound has been extensively studied for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit cell viability and motility in various cancer cell lines .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJSJDOHRDAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

SU-11274 is synthesized through a multi-step process involving the formation of an oxindole-based structure. The key steps include:

Industrial Production Methods

Industrial production of SU-11274 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SU-11274 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SU-11274, which can be further studied for their biological activities .

Mechanism of Action

SU-11274 exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The inhibition occurs through ATP-competitive binding to the activation loop of MET, preventing its autophosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K and Ras pathways, resulting in reduced cell proliferation, survival, and motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU-11274 is unique due to its high selectivity for MET over other receptor tyrosine kinases and its ability to retain activity against certain MET mutants. This makes it a valuable tool in studying MET-related signaling pathways and developing targeted cancer therapies .

Biological Activity

The compound (3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide, commonly referred to as SU11274, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC28H30ClN5O4S
Molar Mass568.09 g/mol
CAS Number658084-23-2
Density1.401 ± 0.06 g/cm³ (Predicted)
AppearanceOrange powder

SU11274 acts primarily as a met kinase inhibitor , specifically targeting the c-Met receptor tyrosine kinase . This receptor is implicated in various cellular processes, including proliferation, survival, and migration, particularly in cancer biology. By inhibiting c-Met signaling pathways, SU11274 can potentially reduce tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that SU11274 effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The IC50 values range from 0.5 to 5 µM across different cell lines, indicating potent activity against these malignancies.

In Vivo Studies

In vivo experiments using murine models have shown promising results:

  • Cerebral Ischemia Model : In a study assessing neuroprotective effects, SU11274 significantly prolonged survival times in mice subjected to acute cerebral ischemia. The treatment group exhibited a marked reduction in mortality rates compared to control groups (p < 0.05) .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of SU11274 in inhibiting tumor growth in xenograft models. Mice implanted with human tumor cells treated with SU11274 showed a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of SU11274 during ischemic events. The compound was administered prior to inducing ischemia in rodents, resulting in significant neuroprotection as evidenced by reduced infarct size and improved neurological scores .

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